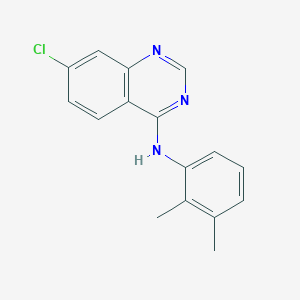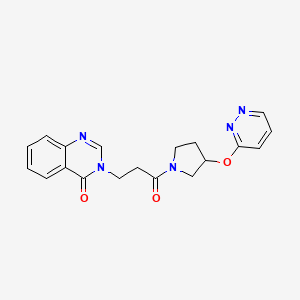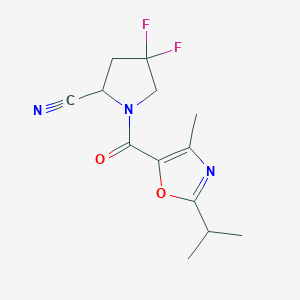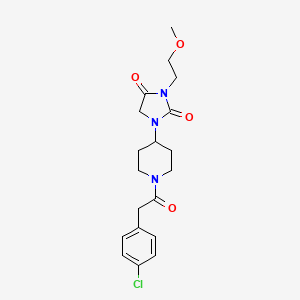
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine” is a derivative of quinazoline, a class of organic compounds that have drawn attention due to their significant biological activities . Quinazoline derivatives are known for their wide range of biological properties and are used in antitumor clinical applications .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “this compound” was not found in the search results.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The specific positions of the substituents (the chloro group and the 2,3-dimethylphenyl group) on the quinazoline core play a crucial role in determining the compound’s properties .科学的研究の応用
Hypotensive Activity
One study focused on the synthesis of novel quinazoline derivatives structurally similar to prazosin, a clinically used drug for treating hypertension. These derivatives exhibited significant hypotensive effects through their expected α(1)-blocking activity without causing reflex tachycardia, suggesting a potential for the development of new antihypertensive agents (El-Sabbagh et al., 2010).
Anticancer Activity
Another study synthesized and evaluated 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which are important for tumor growth and metastasis. These compounds displayed antitumor activity in vivo, suggesting their potential as anticancer agents (Wissner et al., 2005).
Antimicrobial and Anti-inflammatory Properties
Further research synthesized quinazoline derivatives with potential antimicrobial and anti-inflammatory properties. These compounds were tested for their effects against various microbial strains and in models of inflammation, showing promising results that could lead to the development of new therapeutic agents for infectious and inflammatory diseases (Dash et al., 2017).
Sensor Applications
In the field of materials science, a study developed a fluorescent sensor based on aggregation-induced emission (AIE) properties for the detection of amine vapors, which are harmful to human health. This sensor demonstrated high sensitivity and selectivity for amine vapors, highlighting its potential application in environmental monitoring and food safety (Gao et al., 2016).
将来の方向性
Quinazoline derivatives continue to be a focus of research due to their potential therapeutic applications, particularly in cancer treatment . Future research may involve the design and synthesis of new quinazoline-based compounds, including derivatives like “7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine”, to explore their potential as anticancer drugs .
特性
IUPAC Name |
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLYAWBZGUCKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)
![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)

![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid](/img/structure/B2734320.png)


![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)
![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![4-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2734331.png)
![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)
